(2S,3S)-3-Isopropylazetidine-2-carboxylic acid
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Overview
Description
(2S,3S)-3-Isopropylazetidine-2-carboxylic acid is a chiral amino acid derivative that has garnered attention in various fields of scientific research This compound is characterized by its unique azetidine ring structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Isopropylazetidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems for the direct introduction of functional groups . This approach is more efficient and sustainable compared to traditional batch processes, making it ideal for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-3-Isopropylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) and chlorine (Cl₂) are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3S)-3-Isopropylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties and biological activity.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,3S)-3-Isopropylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structural modifications. It is known to interact with various enzymes involved in metabolic pathways, influencing their activity and function .
Comparison with Similar Compounds
(2S,3S)-3-Hydroxyleucine: Another chiral amino acid derivative with similar structural features.
(2S,3S)-3-Hydroxyanthranilic Acid: Shares the azetidine ring structure but differs in functional groups.
Uniqueness: (2S,3S)-3-Isopropylazetidine-2-carboxylic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S,3S)-3-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-8-6(5)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
VCXMOGULLXHZRZ-RITPCOANSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)C1CNC1C(=O)O |
Origin of Product |
United States |
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